molecular formula C42H62O18 B2770404 Glucoscillaren A CAS No. 11003-96-6

Glucoscillaren A

Cat. No. B2770404
CAS RN: 11003-96-6
M. Wt: 854.94
InChI Key: UHVXHHKIFHGLAJ-XJQMGFNUSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Biological Activities and Defense Compounds

Glucosinolates, including compounds like Glucoscillaren A, exhibit a range of biological activities. They function as defense compounds in plants, acting as biopesticides and attractants. Their significance extends to human health, where they serve as cancer-preventing agents and contribute to flavor in various foods (Halkier & Gershenzon, 2006).

Glucosinolate Metabolism and Therapeutic Innovation

The metabolic pathways of glucosinolates have been linked to therapeutic innovations. The understanding of glucosinolate metabolism is crucial for developing new treatments for diseases like diabetes and for optimizing their bioactivity for improved health benefits (Drucker, Habener, & Holst, 2017).

Fluorescent Detection in Medical Research

Glucoscillaren A, as part of the glucosinolate family, may contribute to medical research innovations. For instance, the development of fluorescent assays for detecting α-glucosidase activity, vital in diabetic therapy, illustrates the potential role of these compounds in advancing medical research and drug discovery (Kong et al., 2017).

Chemical Diversity in Plant Health

The chemical diversity of glucosinolates, including Glucoscillaren A, contributes significantly to plant health. These compounds offer protection against various pathogens and pests, highlighting their importance in agricultural and environmental sciences (Fahey, Zalcmann, & Talalay, 2001).

α-Glucosidase Inhibitors and Diabetes Management

Glucosinolates, including Glucoscillaren A, have been investigated for their role as α-glucosidase inhibitors, which are crucial in managing diabetes. These inhibitors help in regulating blood sugar levels, making them significant in the development of antidiabetic drugs (Sheng et al., 2014).

Human Health Benefits and Bioactivity

Glucosinolates, including Glucoscillaren A, have been recognized for their health benefits in humans, animals, and plants. They serve as potential therapeutic agents against various diseases and are key components in dietary supplements (Maina et al., 2020).

Regulatory Networks in Plant Development

Glucoscillaren A, as part of the glucosinolate family, is influenced by regulatory networks controlling its accumulation during plant development and in response to environmental stress. Understanding these regulatory mechanisms is crucial for bioengineering plants with customized glucosinolate profiles (Grubb & Abel, 2006).

Antidiabetic Potential from Medicinal Plants

Research on α-glucosidase inhibitors, like Glucoscillaren A, from medicinal plants has been extensive. These compounds have shown high potential for treating diabetes mellitus and are being explored for clinical development of new antidiabetic therapeutics (Yin et al., 2014).

Glucosinolates in Cancer Therapy and Research

The study of glucosinolates, including Glucoscillaren A, extends to cancer research. These compounds are being explored for their potential applications in cancer therapy, leveraging their biochemical properties to target cancer metabolism (Altman, Stine, & Dang, 2016).

Impact on Herbivory and Plant Resistance

Glucoscillaren A plays a role in plant resistance against herbivores. Studies on glucosinolates have demonstrated their effectiveness in increasing resistance to generalist herbivory, crucial for plant survival and agricultural productivity (Hansen et al., 2008).

properties

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O18/c1-18-35(59-39-34(52)31(49)36(26(16-44)58-39)60-38-32(50)29(47)28(46)25(15-43)57-38)30(48)33(51)37(55-18)56-21-8-11-40(2)20(14-21)5-6-24-23(40)9-12-41(3)22(10-13-42(24,41)53)19-4-7-27(45)54-17-19/h4,7,14,17-18,21-26,28-39,43-44,46-53H,5-6,8-13,15-16H2,1-3H3/t18-,21-,22+,23-,24+,25+,26+,28+,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXHHKIFHGLAJ-HFOYKOELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149123
Record name Glucoscillaren A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

854.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucoscillaren A

CAS RN

11003-96-6
Record name Glucoscillaren A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucoscillaren A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
73
Citations
RR Raja, Y Haribabu, CI Sajeeth - Research Journal of …, 2021 - rjpponline.org
… Caridio active glycosides like having the purpurea glycosides A and B present in the herb of digitalis, glucoscillaren A and scillarenase having the squill and strophanthus having …
Number of citations: 1 rjpponline.org
L Krenn, B Kopp, W Kubelka - Planta Medica, 1989 - thieme-connect.com
… Main compounds are proscillaridin A, glucoscillaren A, scilliroside, and glycosides of 1 63-O-acetylscillarenin and 5cz-4,5-dihydroscillirosidine. Besides U pancration, this is the second …
Number of citations: 7 www.thieme-connect.com
Y Tuncok, O Kozan, C Cavdar, H Guven… - Journal of Toxicology …, 1995 - Taylor & Francis
… The bulb, but possibly the whole plant, contains several related steroidal cardioactive glycosides including scillaren A, glucoscillaren A, scillaridin A, and scilliroside that exert digitalis-…
Number of citations: 71 www.tandfonline.com
L Krenn, G Fischill, D Zeilberger, B Kopp - Planta Medica, 1991 - thieme-connect.com
… contains glucoscillaren A which cannot be found in U. md/ca. Scilliglaucosidin-3-OaLrhamnoside is a component of the bufadienolide complex of U. /…
Number of citations: 3 www.thieme-connect.com
M Hamburger, Y Wang, CHK Cheng, B Costall… - Planta …, 1991 - thieme-connect.com
… contains glucoscillaren A which cannot be found in U. md/ca. Scilliglaucosidin-3-OaLrhamnoside is a component of the bufadienolide complex of U. /…
Number of citations: 3 www.thieme-connect.com
MD Cavdar, H Guven, J Fowler - Clinical Toxicology, 1995 - academia.edu
… The bulb, but possibly the whole plant, contains severał related steroidal cardioactive glycosides including scillaren A, glucoscillaren A, scillaridin A, and scilliroside that exert digitalis-…
Number of citations: 3 www.academia.edu
E Eich, J Schulz, M Kaloga, H Merz… - Planta …, 1991 - thieme-connect.com
… contains glucoscillaren A which cannot be found in U. md/ca. Scilliglaucosidin-3-OaLrhamnoside is a component of the bufadienolide complex of U. /…
Number of citations: 20 www.thieme-connect.com
L Karuza-Stojaković, J Petričić, Z Šmit - Planta Medica, 1989 - thieme-connect.com
… Main compounds are proscillaridin A, glucoscillaren A, scilliroside, and glycosides of 1 63-O-acetylscillarenin and 5cz-4,5-dihydroscillirosidine. Besides U pancration, this is the second …
Number of citations: 1 www.thieme-connect.com
ZB Moosavi, M Aliabdi, F Golfakhrabadi… - Archives of …, 2020 - Springer
… Moreover, the other cardiac glycoside like glucoscillaren A and proscillaridin A were isolated from U. maritima. The other compounds such as anthocyanins, flavonoids and …
Number of citations: 6 link.springer.com
B Kopp, L Krenn, M Draxler, A Hoyer, R Terkola… - Phytochemistry, 1996 - Elsevier
Forty-one bufadienolides were isolated from the bulbs of Urginea maritima agg. from Egypt; 26 of them are new natural compounds. Structure elucidation was performed by comparison …
Number of citations: 84 www.sciencedirect.com

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